3-溴-5-碘苯三氟化物

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds can involve various strategies, including direct halogenation, cross-coupling reactions, and halogen exchange reactions. For instance, the synthesis of iodo- and bromodifluoromethylated compounds is achieved through a formal nucleophilic iodo- and bromodifluoromethylation of carbonyl compounds, utilizing in-situ halogenation of sulfinate intermediates from the Julia-Kocienski reaction . Additionally, copper-catalyzed cross-coupling reactions have been employed to synthesize aryldifluorophosphonates, starting from iodobenzoates and bromozinc-difluorophosphonate . These methods highlight the versatility and efficiency of modern synthetic approaches to halogenated aromatic compounds.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can exhibit interesting interactions, such as halogen-π interactions, which have been observed in the crystal structures of the products . These interactions can significantly influence the packing and stability of the crystal structures, as seen in the case of 3-bromo-5-iodobenzoic acid, where bifurcated halogen-bonding interactions with uranyl oxo atoms form a supramolecular three-dimensional network .

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions, including bromocyclization, aziridination, and the formation of coordination polymers. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids . Bromo-capped diruthenium compounds have been used for in situ bromine generation and catalytic olefin aziridination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms. These compounds often exhibit unique spectroscopic features, such as shifts in Raman and IR frequencies due to halogen-bonding interactions . Additionally, halogenated carbazoles can emit self-protective room temperature phosphorescence, with the halogen atoms affecting the intersystem crossing rates .

科学研究应用

1. 脑成像中的放射性配体开发

3-溴-5-碘苯三氟化物衍生物用于合成放射性配体,如 [11C]SP203,用于脑代谢型谷氨酸 5 受体 (mGluR5) 的 PET 成像。由于其半衰期短,这些衍生物对于开发能够在一天内进行多次脑扫描的物质很有价值 (Siméon et al., 2012)。

2. 有机化学中的合成和表征

在有机化学领域,3-溴-5-碘苯三氟化物化合物在钯催化的 Sonogashira 和 Suzuki 交叉偶联反应中至关重要。这些反应对于合成各种功能化有机化合物至关重要,包括潜在的 5-HT 受体配体 (Witulski et al., 2005)。

3. 在光动力治疗中的应用

衍生自 3-溴-5-碘苯三氟化物的化合物在光动力治疗中显示出有希望的应用,特别是用于癌症治疗。它们的光物理性质,例如高单线态氧量子产率,使它们适合作为 II 型光敏剂 (Pişkin et al., 2020)。

4. 在纳米技术中的应用

由 3-溴-5-碘苯三氟化物衍生物组装的晶体纳米颗粒展示出新颖的自保护室温磷光。这些性质对于纳米技术和材料科学中的应用至关重要,特别是在开发新型传感器和发光材料方面 (Liang et al., 2006)。

5. 配位化学和材料科学

3-溴-5-碘苯三氟化物用于配位化学合成铀酰配位聚合物。这些聚合物具有独特的发光和振动特性,促进了材料科学的进步 (Kalaj et al., 2017)。

安全和危害

属性

IUPAC Name |

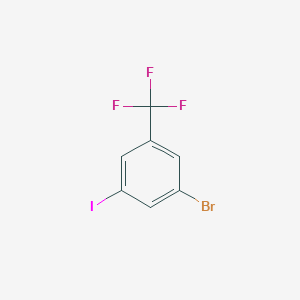

1-bromo-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDLIJKOZKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448600 | |

| Record name | 3-Bromo-5-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodobenzotrifluoride | |

CAS RN |

481075-59-6 | |

| Record name | 3-Bromo-5-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)